molecular formula C12H15IO2 B11082454 3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde

3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde

Cat. No.: B11082454
M. Wt: 318.15 g/mol
InChI Key: HJJRNQQNDLDJFO-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H15IO3 It is a benzaldehyde derivative, characterized by the presence of ethoxy, iodo, and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-ethoxy-4-(propan-2-yl)benzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Ethoxy-5-iodo-4-(propan-2-yl)benzoic acid.

    Reduction: 3-Ethoxy-5-iodo-4-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-5-iodo-4-(propan-2-yl)benzaldehyde is unique due to the combination of ethoxy, iodo, and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

3-ethoxy-5-iodo-4-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H15IO2/c1-4-15-11-6-9(7-14)5-10(13)12(11)8(2)3/h5-8H,4H2,1-3H3

InChI Key

HJJRNQQNDLDJFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)C(C)C

Origin of Product

United States

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